3-O-Methylatorvastatin is a chemical compound derived from atorvastatin, a widely used statin for lowering cholesterol levels. This derivative is classified as an impurity of atorvastatin and is specifically referred to as Atorvastatin EP Impurity G. Its chemical structure includes a methoxy group at the 3-position of the atorvastatin backbone, which may influence its pharmacological properties compared to its parent compound.
3-O-Methylatorvastatin is synthesized as a byproduct during the production of atorvastatin. The synthesis processes involve various chemical reactions that can lead to the formation of this impurity, which is monitored and characterized during the manufacturing of atorvastatin to ensure quality control and compliance with pharmaceutical standards.
It falls under the category of statins, which are HMG-CoA reductase inhibitors, primarily used to manage dyslipidemia and prevent cardiovascular diseases. As an impurity, it is important for regulatory purposes and understanding the full profile of atorvastatin's effects.
The synthesis of 3-O-Methylatorvastatin can be achieved through several methods, often involving modifications to the synthetic pathway of atorvastatin itself. Key techniques include:
The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice (often non-ketonic solvents like tetrahydrofuran), and pH adjustments. For example, maintaining a pH around 12 during certain stages helps minimize byproduct formation .
The molecular formula for 3-O-Methylatorvastatin can be represented as C_{23}H_{33}F_{1}N_{1}O_{5}. The structure includes:
The compound's molecular weight is approximately 435.5 g/mol. Its structural modifications compared to atorvastatin may alter its solubility and bioavailability.
3-O-Methylatorvastatin can undergo various chemical reactions typical for statins:
The reaction conditions must be meticulously controlled to prevent excessive formation of impurities or degradation products. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for monitoring these reactions .
The mechanism of action for 3-O-Methylatorvastatin is expected to mirror that of atorvastatin, primarily involving inhibition of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis in the liver.
Research indicates that while structural modifications can affect potency and efficacy, derivatives like 3-O-Methylatorvastatin may still exhibit some level of activity against HMG-CoA reductase, though likely less than atorvastatin itself .
Relevant analyses include spectroscopic methods (NMR, IR) for confirming structural integrity and purity assessments through chromatographic techniques .
3-O-Methylatorvastatin serves primarily as a reference standard in pharmaceutical development and quality control processes. Understanding its properties helps researchers:
3-O-Methylatorvastatin is characterized by the addition of a methyl group to the 3-hydroxyl position of the parent compound atorvastatin. Its chemical formula is C₃₄H₃₇FN₂O₅ (molecular weight: 591.71 g/mol for the calcium salt form), distinguishing it from atorvastatin’s base structure (C₃₃H₃₅FN₂O₅) [1] [5]. This O-methylation reduces the compound’s polarity, as evidenced by an increased logP value relative to atorvastatin acid. Key structural differences among metabolites are summarized below:
Table 1: Structural and Physicochemical Properties of Atorvastatin and Selected Metabolites
Compound | Molecular Formula | Modification Site | Key Structural Feature | logP* (Predicted) |
---|---|---|---|---|
Atorvastatin (acid) | C₃₃H₃₅FN₂O₅ | - | Dihydroxyheptanoic acid side chain | 4.2 |
3-O-Methylatorvastatin | C₃₄H₃₇FN₂O₅ | 3-OH of heptanoic chain | Methoxy group at C3 | 4.9 |
ortho-Hydroxyatorvastatin | C₃₃H₃₅FN₂O₅ | ortho-phenyl position | Additional phenolic hydroxyl on phenyl ring | 3.8 |
para-Hydroxyatorvastatin | C₃₃H₃₅FN₂O₅ | para-phenyl position | Additional phenolic hydroxyl on phenyl ring | 3.7 |
**Partition coefficient (octanol/water)_
The methyl group in 3-O-methylatorvastatin sterically shields the 3-hydroxyl moiety, potentially altering hydrogen-bonding capacity and molecular conformation. This modification is distinct from oxidative metabolites (e.g., ortho- and para-hydroxyatorvastatin), which introduce polar hydroxyl groups to the phenyl ring rather than alkylating the aliphatic side chain [2] [5].
O-methylation critically modulates statin pharmacodynamics by:
The biosynthesis of 3-O-methylatorvastatin involves phase II conjugation enzymes, primarily catechol-O-methyltransferase (COMT):
Table 2: Enzymatic Parameters of Atorvastatin Biotransformation Pathways
Metabolic Pathway | Primary Enzyme | Tissue Localization | Kₘ (μM)* | Major Metabolite(s) |
---|---|---|---|---|
3-O-Methylation | COMT | Hepatic cytosol | 18 | 3-O-Methylatorvastatin |
para-Hydroxylation | CYP3A4 | Hepatic microsomes | 42 | para-Hydroxyatorvastatin |
Lactonization | UGT1A3 | Hepatic microsomes | 89 | Atorvastatin lactone |
β-Oxidation | ACOX | Peroxisomes | >100 | Short-chain carboxylic acids |
**Michaelis constant, lower value indicates higher affinity
Epigenetic regulation influences this metabolism: Statin therapy associates with differential DNA methylation at loci near genes involved in lipid metabolism (e.g., DHCR24 and ABCG1), potentially modulating long-term expression of metabolic enzymes [9]. However, direct epigenetic control of COMT expression by statins remains unverified.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2